1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(3-methylphenyl)ethan-1-one
CAS No.: 946285-35-4
VCID: VC11942381
Molecular Formula: C24H25N7O2
Molecular Weight: 443.5 g/mol
* For research use only. Not for human or veterinary use.
![1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(3-methylphenyl)ethan-1-one - 946285-35-4](/images/structure/VC11942381.png)
Description |
The compound 1-{4-[3-(4-methoxyphenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(3-methylphenyl)ethan-1-one is a complex organic molecule featuring a triazole moiety, a piperazine ring, and methoxy-substituted phenyl groups. This structural arrangement suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals with diverse biological activities. Synthesis and CharacterizationThe synthesis of compounds with similar structures often involves multiple steps, including reactions facilitated by solvents like ethanol or dimethylformamide and catalysts such as sodium hydroxide or acetic acid. Characterization typically involves techniques like Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm product formation and identify any side products. Table: Comparison of Similar Compounds |
---|---|
CAS No. | 946285-35-4 |
Product Name | 1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(3-methylphenyl)ethan-1-one |
Molecular Formula | C24H25N7O2 |
Molecular Weight | 443.5 g/mol |
IUPAC Name | 1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(3-methylphenyl)ethanone |
Standard InChI | InChI=1S/C24H25N7O2/c1-17-4-3-5-18(14-17)15-21(32)29-10-12-30(13-11-29)23-22-24(26-16-25-23)31(28-27-22)19-6-8-20(33-2)9-7-19/h3-9,14,16H,10-13,15H2,1-2H3 |
Standard InChIKey | XYBGCHROGSMFSK-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OC |
Canonical SMILES | CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OC |
PubChem Compound | 26844836 |
Last Modified | Nov 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume